Sodium, butyl-
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Overview
Description
C₄H₉Na . It is a white solid that is highly reactive and primarily used in specialized academic research. The compound is known for its strong basicity and polymeric nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyl is typically synthesized from butyllithium and sodium tert-butoxide . The reaction involves the exchange of lithium with sodium, resulting in the formation of sodium butyl . The reaction conditions usually require an inert atmosphere to prevent the highly reactive sodium butyl from reacting with moisture or oxygen in the air.
Industrial Production Methods: Due to its specialized nature, sodium butyl is not produced on an industrial scale. It is mainly prepared in laboratory settings for research purposes. The synthesis involves handling highly reactive reagents and requires stringent safety measures to prevent unwanted reactions.
Chemical Reactions Analysis
Types of Reactions: Sodium butyl undergoes various types of reactions, including:
Substitution Reactions: It reacts with alkylbenzene or allylbenzene compounds to form new organosodium compounds.
Metathesis Reactions: It reacts with 1-bromonaphthalene to produce 1-sodiumnaphthalene and 1-bromobutane.
Common Reagents and Conditions:
Reagents: Common reagents include alkylbenzene, allylbenzene, and 1-bromonaphthalene.
Conditions: These reactions typically require an inert atmosphere and low temperatures to prevent decomposition of the highly reactive sodium butyl.
Major Products:
Benzylsodium: Formed from the reaction with toluene.
1-Sodiumnaphthalene: Formed from the reaction with 1-bromonaphthalene.
Scientific Research Applications
Sodium butyl is primarily used in academic research due to its highly reactive nature. Some of its applications include:
Organometallic Chemistry: It is used to study the properties and reactions of organosodium compounds.
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of sodium butyl involves its strong basicity and nucleophilicity. The sodium-carbon bond in sodium butyl has significant ionic character, with a negative charge on the carbon atom . This makes it highly reactive towards electrophiles, facilitating various substitution and metathesis reactions. The compound’s reactivity is also influenced by its polymeric nature, which can affect its solubility and interaction with other molecules .
Comparison with Similar Compounds
Butyllithium: Like sodium butyl, butyllithium is a highly reactive organometallic compound used in organic synthesis.
Butylpotassium: Another similar compound, butylpotassium, shares similar reactivity but is less commonly used due to its even higher reactivity and handling difficulties.
Uniqueness: Sodium butyl is unique in its specific reactivity and applications in academic research. Its strong basicity and nucleophilicity make it a valuable tool for studying organosodium chemistry and facilitating complex organic syntheses .
Properties
CAS No. |
3525-44-8 |
---|---|
Molecular Formula |
C4H9Na |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
sodium;butane |
InChI |
InChI=1S/C4H9.Na/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
InChI Key |
IJLPNKIVCXEQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].[Na+] |
Origin of Product |
United States |
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